molecular formula C21H24INO B117606 7-Iodobenzovesamicol CAS No. 156558-61-1

7-Iodobenzovesamicol

Cat. No. B117606
M. Wt: 433.3 g/mol
InChI Key: MTVLLGKCGSPPQQ-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Iodobenzovesamicol (IBVM) is a radiolabeled molecule that has been used extensively in scientific research for its ability to selectively bind to and label the vesicular acetylcholine transporter (VAChT). VAChT is responsible for packaging acetylcholine into vesicles in cholinergic neurons, and IBVM can be used to study the distribution and function of these neurons in the brain. In

Mechanism Of Action

7-Iodobenzovesamicol selectively binds to VAChT in cholinergic neurons, allowing for the visualization and quantification of these neurons in the brain. This binding occurs through the interaction of the iodine atom on 7-Iodobenzovesamicol with the hydrophobic pocket of VAChT. Once bound, 7-Iodobenzovesamicol is taken up into the vesicles where it is retained until the vesicles are released into the synaptic cleft, allowing for the detection of VAChT-containing neurons.

Biochemical And Physiological Effects

7-Iodobenzovesamicol has been shown to have minimal effects on neurotransmitter release and synaptic transmission, making it an ideal tool for studying the function of cholinergic neurons in the brain. It has also been shown to have low toxicity and minimal side effects, making it safe for use in scientific research.

Advantages And Limitations For Lab Experiments

One of the main advantages of 7-Iodobenzovesamicol is its ability to selectively label and visualize cholinergic neurons in the brain. This allows for the study of the distribution and function of these neurons in various neurological disorders. Another advantage is its low toxicity and minimal side effects, making it safe for use in scientific research. However, one limitation of 7-Iodobenzovesamicol is its short half-life, which limits its use in longitudinal studies. Additionally, 7-Iodobenzovesamicol is expensive to produce and requires specialized equipment for imaging.

Future Directions

There are several future directions for research involving 7-Iodobenzovesamicol. One area of research is the development of new therapies for neurological disorders that target VAChT. 7-Iodobenzovesamicol can be used to screen potential drugs for their ability to modulate VAChT function. Another area of research is the development of new imaging techniques that can improve the sensitivity and resolution of 7-Iodobenzovesamicol imaging. Finally, there is a need for longitudinal studies using 7-Iodobenzovesamicol to track changes in VAChT function over time in various neurological disorders.
Conclusion
In conclusion, 7-Iodobenzovesamicol is a radiolabeled molecule that has been used extensively in scientific research for its ability to selectively bind to and label VAChT in cholinergic neurons. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 7-Iodobenzovesamicol is a valuable tool for studying the function of cholinergic neurons in the brain and has the potential to lead to new therapies for neurological disorders.

Synthesis Methods

The synthesis of 7-Iodobenzovesamicol involves the reaction of 7-hydroxybenzovesamicol with iodine monochloride in the presence of acetic acid. The resulting product is purified through a series of chromatographic techniques to obtain the final radiolabeled compound. This synthesis method has been widely used in the production of 7-Iodobenzovesamicol for scientific research purposes.

Scientific Research Applications

7-Iodobenzovesamicol has been used in a variety of scientific research applications, particularly in the field of neuroimaging. It has been used to study the distribution and function of cholinergic neurons in the brain, as well as to investigate the role of acetylcholine in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 7-Iodobenzovesamicol has also been used to study the effects of drugs on VAChT function and to develop new therapies for these disorders.

properties

CAS RN

156558-61-1

Product Name

7-Iodobenzovesamicol

Molecular Formula

C21H24INO

Molecular Weight

433.3 g/mol

IUPAC Name

(2S,3R)-7-iodo-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C21H24INO/c22-19-7-6-17-13-20(21(24)14-18(17)12-19)23-10-8-16(9-11-23)15-4-2-1-3-5-15/h1-7,12,16,20-21,24H,8-11,13-14H2/t20-,21+/m1/s1

InChI Key

MTVLLGKCGSPPQQ-RTWAWAEBSA-N

Isomeric SMILES

C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@@H]3O)C=C(C=C4)I

SMILES

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=C(C=C4)I

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=C(C=C4)I

Other CAS RN

156558-61-1

synonyms

7-IBVM
7-iodobenzovesamicol
7-iodobenzovesamicol, (-)-stereoisome

Origin of Product

United States

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